REACTION_CXSMILES
|
BrB(Br)Br.[Cl:5][C:6]1[C:16]([O:17]C)=[CH:15][C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][C:7]=1[O:19]C.O>C(Cl)Cl>[Cl:5][C:6]1[C:16]([OH:17])=[CH:15][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[OH:19]
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Name
|
|
Quantity
|
318 μL
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)OCC)C=C1OC)OC
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×5 mL)
|
Type
|
WASH
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Details
|
the combined organic extracts were washed with brine (2×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |